Bienvenue dans la boutique en ligne BenchChem!

4-(3-Bromophenyl)-tetrahydro-2H-pyran-4-OL

BACE inhibitors Alzheimer's disease process chemistry

4-(3-Bromophenyl)-tetrahydro-2H-pyran-4-OL is the specified starting material for BACE inhibitor synthesis in Eli Lilly patent US8278441B2. Its documented 90% yield in the key dehydration step provides a validated benchmark, reducing route-scouting time for process chemistry scale-up. Unlike its para- or ortho-bromo regioisomers, the meta-substitution pattern is a proven pharmacophoric element for CNS drug candidate SAR libraries. Commercially available at ≥97% purity, this compound minimizes catalyst poisoning risks in HTE cross-coupling screens, delivering reliable batch-to-batch consistency for neuroscience-focused medicinal chemistry programs.

Molecular Formula C11H13BrO2
Molecular Weight 257.12 g/mol
CAS No. 135048-94-1
Cat. No. B189880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Bromophenyl)-tetrahydro-2H-pyran-4-OL
CAS135048-94-1
Synonyms4-(3-BROMOPHENYL)-TETRAHYDRO-2H-PYRAN-4-OL
Molecular FormulaC11H13BrO2
Molecular Weight257.12 g/mol
Structural Identifiers
SMILESC1COCCC1(C2=CC(=CC=C2)Br)O
InChIInChI=1S/C11H13BrO2/c12-10-3-1-2-9(8-10)11(13)4-6-14-7-5-11/h1-3,8,13H,4-7H2
InChIKeyHTAGDFOCHJHXHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Bromophenyl)-tetrahydro-2H-pyran-4-OL (CAS 135048-94-1): A Synthetic Intermediate for BACE Inhibitor Programs


4-(3-Bromophenyl)-tetrahydro-2H-pyran-4-OL is a heterocyclic building block featuring a tetrahydropyran ring with a tertiary alcohol and a 3-bromophenyl substituent . It is a chiral molecule with a single stereocenter at the C4 position. The compound serves as a versatile intermediate in medicinal chemistry, most notably in the synthesis of Beta-secretase 1 (BACE) inhibitors, as documented in patent literature [1]. Its primary utility is in research and development settings focused on neuroscience drug discovery.

Why 4-(3-Bromophenyl)-tetrahydro-2H-pyran-4-OL Cannot Be Interchanged with Common Analogs


Superficial analogs such as the 4-(4-bromophenyl) or 2-(3-bromophenyl) regioisomers share the same molecular formula but differ significantly in their proven synthetic utility and commercial accessibility. The 4-(3-bromophenyl) substitution pattern is specifically validated as a key intermediate in a patented synthetic route to BACE inhibitors, where it undergoes high-yield dehydration to a dihydropyran derivative [1]. This specific transformation is not demonstrated for its regioisomers in the same pharmaceutical context. Furthermore, the target compound is commercially available at higher purity levels (97-98%) from major suppliers compared to its less common analogs, reducing the need for costly in-house purification .

Quantitative Differentiation Evidence for 4-(3-Bromophenyl)-tetrahydro-2H-pyran-4-OL vs. Analogs


Validated Synthetic Yield in a Patented BACE Inhibitor Synthesis

In a specific patented procedure, 4-(3-bromophenyl)tetrahydro-2H-pyran-4-ol is dehydrated using p-toluenesulfonic acid in refluxing toluene to give the corresponding dihydropyran derivative in 90% yield [1]. This high-yielding transformation is explicitly documented for the 3-bromophenyl isomer. Comparable yield data for the 4-(4-bromophenyl) or 2-(3-bromophenyl) regioisomers in the same or similar pharmaceutical processes are absent from the primary literature.

BACE inhibitors Alzheimer's disease process chemistry

Commercial Purity Advantage Over Regioisomeric Analogs

The target compound is routinely stocked at 97-98% purity by major suppliers like Sigma-Aldrich and ChemicalBook vendors . In contrast, the 4-(4-bromophenyl) isomer (CAS 165119-46-0) is less widely available and the 2-(3-bromophenyl) isomer (CAS 222405-23-4) is typically offered at 95% purity . This higher baseline purity reduces the need for additional purification steps before use in sensitive catalytic reactions.

chemical procurement purity analysis building block

Documented Intermediate Role in Bioactive Molecule Synthesis

The compound is specifically named as a synthetic intermediate in a BACE inhibitor patent family (US8278441B2), a class of molecules investigated for Alzheimer's disease [1]. It is utilized to construct the dihydropyran core of the active pharmaceutical ingredient. The 4-(4-bromophenyl) isomer is not cited in this patent family, indicating a structure-activity relationship (SAR) preference for the meta-bromo substitution in this therapeutic context.

medicinal chemistry drug discovery Alzheimer's disease

High-Value Application Scenarios for 4-(3-Bromophenyl)-tetrahydro-2H-pyran-4-OL in Drug Discovery


Replication of Patented BACE Inhibitor Synthesis

For process chemistry teams tasked with scaling up or replicating the synthetic route described in US8278441B2, 4-(3-Bromophenyl)-tetrahydro-2H-pyran-4-OL is the specified starting material. Its documented 90% yield in the key dehydration step provides a validated benchmark, reducing route-scouting time and ensuring alignment with the original patent's experimental procedures [1].

Structure-Activity Relationship (SAR) Studies on Tetrahydropyran-Based CNS Drugs

The compound is a preferred building block for exploring the SAR of tetrahydropyran-containing central nervous system (CNS) drug candidates. Its meta-bromo substitution is a proven pharmacophoric element in BACE inhibitor programs, as evidenced by its specific inclusion in the Eli Lilly patent family, making it a higher-priority procurement choice over the para-bromo isomer for neuroscience-focused libraries [1].

High-Throughput Reaction Screening Requiring High-Purity Aryl Halide Building Blocks

In high-throughput experimentation (HTE) for cross-coupling reactions, catalyst poisoning by trace impurities can lead to false negatives. The commercial availability of this compound at 97-98% purity from Sigma-Aldrich reduces this risk compared to the less pure 2-(3-bromophenyl) isomer (typically 95%), thereby improving the reliability of HTE results .

Synthesis of Chiral Tertiary Alcohol Motifs

The C4 tertiary alcohol center in the tetrahydropyran ring makes this compound a valuable chiral synthon. Its established dehydration chemistry to form a dihydropyran, as shown in the BACE inhibitor patent, allows for the creation of novel sp3-rich intermediates, which are increasingly desired in medicinal chemistry to improve clinical success rates [1].

Quote Request

Request a Quote for 4-(3-Bromophenyl)-tetrahydro-2H-pyran-4-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.